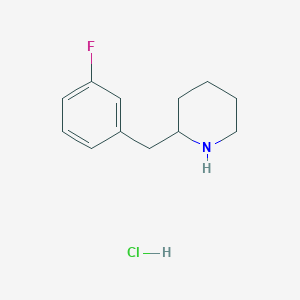

2-(3-Fluoro-benzyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

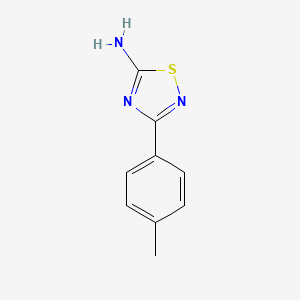

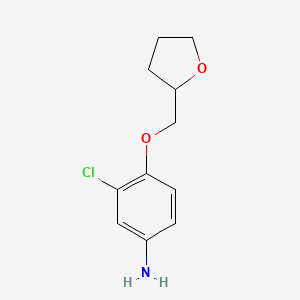

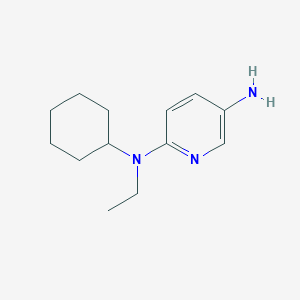

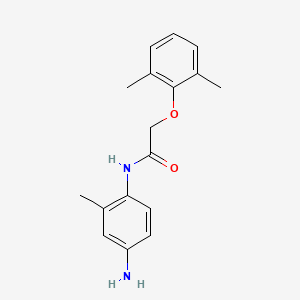

“2-(3-Fluoro-benzyl)-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The “3-Fluoro-benzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 3rd position .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-Fluoro-benzyl halide with piperidine. The halide (usually chloride or bromide) serves as a good leaving group in the nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure would consist of a six-membered piperidine ring attached to a benzyl group with a fluorine atom at the 3rd position. The presence of the fluorine atom could significantly affect the compound’s chemical properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the piperidine nitrogen could act as a base or a nucleophile, and the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds containing a piperidine ring are basic due to the presence of the nitrogen atom. The fluorine atom on the benzyl group could affect the compound’s lipophilicity, which is an important factor in drug absorption .Scientific Research Applications

Synthesis and Metabolic Studies

- Neuroleptic Agent Synthesis : A study by Nakatsuka, Kawahara, & Yoshitake (1981) describes the synthesis of a neuroleptic agent using a compound similar to 2-(3-Fluoro-benzyl)-piperidine hydrochloride. This was intended for use in metabolic studies, highlighting its potential in neuropharmacology research.

Pharmacology and Bioactivity

- HIV-1 Inhibitors : Dong et al. (2012) synthesized and evaluated novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. They found compounds like N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride to be potent against HIV-1, demonstrating the potential of similar structures in antiviral research (Dong et al., 2012).

- Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-(3-Fluoro-benzyl)-piperidine hydrochloride, revealed significant anti-acetylcholinesterase activity. This points to potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Imaging and Diagnostic Applications

- Radiotracer Development : A study by Grosse Maestrup et al. (2011) involved developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system, using spirocyclic piperidines. This suggests that compounds like 2-(3-Fluoro-benzyl)-piperidine hydrochloride could be useful in neuroimaging (Grosse Maestrup et al., 2011).

Chemical Synthesis and Reactivity

- Novel Piperidine Derivatives : A publication by Pietra and Cima (1971) discusses the reactivity of compounds like 2-fluorotropone with piperidine, producing 2-piperidinotropone. Such studies contribute to our understanding of chemical reactions and synthesis involving piperidine derivatives (Pietra & Cima, 1971).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNCLBEYQVQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588841 |

Source

|

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-benzyl)-piperidine hydrochloride | |

CAS RN |

1172356-91-0 |

Source

|

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)